molecular formula C11H9NOS2 B15001429 7-(3-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-(3-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B15001429
M. Wt: 235.3 g/mol
InChI Key: ZDOXSXRZKHLDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a heterocyclic compound that features a unique structure combining thieno and pyridine rings

Preparation Methods

The synthesis of 7-(3-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves cyclization reactions. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde under acidic conditions to form the thieno[3,2-b]pyridine core. This is followed by further functionalization to introduce the 3-thienyl group at the 7-position .

Chemical Reactions Analysis

7-(3-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 7-(3-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like kinases or proteases, disrupting key signaling pathways in cancer cells. The compound’s structure allows it to bind effectively to these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds to 7-(3-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one include:

Properties

Molecular Formula

C11H9NOS2

Molecular Weight

235.3 g/mol

IUPAC Name

7-thiophen-3-yl-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C11H9NOS2/c13-10-5-8(7-1-3-14-6-7)11-9(12-10)2-4-15-11/h1-4,6,8H,5H2,(H,12,13)

InChI Key

ZDOXSXRZKHLDPU-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CS2)NC1=O)C3=CSC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.